Comprehensive Technical Guide to CAS 1350512-64-9: [2-(2-Methoxyethoxy)ethyl]boronic Acid in Advanced Therapeutics and Bioconjugation
Comprehensive Technical Guide to CAS 1350512-64-9: [2-(2-Methoxyethoxy)ethyl]boronic Acid in Advanced Therapeutics and Bioconjugation
Executive Summary
In the modern landscape of drug discovery and chemical biology, the precise modulation of physicochemical properties is just as critical as target affinity. CAS 1350512-64-9 , chemically identified as [2-(2-methoxyethoxy)ethyl]boronic acid , represents a highly specialized bifunctional building block. By combining a short, hydrophilic polyethylene glycol (PEG2) chain with a reactive boronic acid warhead, this compound bridges the gap between late-stage synthetic functionalization and dynamic chemical biology.
As a Senior Application Scientist, I have structured this whitepaper to dissect the dual utility of CAS 1350512-64-9. It serves both as an alkyl-donor for C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling to optimize the pharmacokinetic (PK) profiles of active pharmaceutical ingredients (APIs), and as a reversible covalent handle for diol-targeting in aqueous environments.
Physicochemical Properties & Mechanistic Rationale
The strategic value of CAS 1350512-64-9 lies in its structural dichotomy. The PEG2 moiety provides exceptional hydration and steric shielding, while the boronic acid group offers an empty p-orbital capable of acting as a Lewis acid[1].
Table 1: Key Physicochemical Properties of CAS 1350512-64-9
| Property | Value / Description | Experimental Implication |
| CAS Number | 1350512-64-9 | Unique identifier for procurement and regulatory tracking. |
| Chemical Name | [2-(2-methoxyethoxy)ethyl]boronic acid | Indicates a PEG2 chain terminating in a boronic acid. |
| Molecular Formula | C5H13BO4 | Low molecular weight (148.0 g/mol ) ensures high atom economy in couplings. |
| Appearance | White to off-white solid | Easy to weigh and handle; stable under standard laboratory conditions. |
| Solubility | High in H2O, MeOH, DMSO | Ideal for both organic cross-coupling and aqueous biological assays. |
| Reactivity Handle | -B(OH)2 (Boronic Acid) | Enables Pd-catalyzed cross-coupling and reversible diol complexation. |
Data synthesized from commercial chemical specifications[1].
Fig 1: Dual-functional mechanistic pathways of CAS 1350512-64-9 in drug discovery.
Core Applications in Drug Development
Late-Stage PEGylation via C(sp2)-C(sp3) Suzuki-Miyaura Coupling
Historically, appending PEG chains to APIs relied on amidation, esterification, or click chemistry, which require specific heteroatom handles. CAS 1350512-64-9 allows for the direct installation of a PEG2 chain onto an aromatic or vinyl halide core via a C-C bond. This is highly advantageous for improving the aqueous solubility of hydrophobic drug candidates without introducing metabolically labile ester or amide bonds.
Mechanistic Causality: Alkylboronic acids are notoriously challenging in Suzuki couplings because the intermediate alkyl-palladium species is prone to rapid β -hydride elimination, leading to alkene byproducts rather than the desired coupled product[2]. To circumvent this, modern protocols utilize bidentate ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), or specialized monophosphine ligands[3]. These ligands accelerate the reductive elimination step, outcompeting the unwanted β -hydride elimination pathway[2][3].
Reversible Diol Targeting and Carbohydrate Sensing
Beyond cross-coupling, the boronic acid moiety can form reversible cyclic boronate esters with 1,2- or 1,3-diols. Because CAS 1350512-64-9 is highly water-soluble due to its PEG2 chain, it is an ideal candidate for aqueous biological assays.
Mechanistic Causality: In aqueous media, boronic acids transition from a neutral, trigonal planar state to an anionic, tetrahedral boronate state as the pH approaches or exceeds their pKa (typically ~9.0 for alkylboronic acids). The tetrahedral geometry is highly pre-organized to bind tightly to the cis-diols found in carbohydrates (like glucose or fructose) and glycoproteins[4].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to empower the researcher to troubleshoot and optimize.
Protocol A: Microwave-Assisted Suzuki-Miyaura PEGylation
This protocol details the coupling of CAS 1350512-64-9 with an aryl bromide (Ar-Br) to yield a PEGylated API.
Causality-Driven Steps:
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Reagent Assembly: In a microwave vial, combine Ar-Br (1.0 equiv), CAS 1350512-64-9 (1.5 equiv), and K2CO3 (3.0 equiv). Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: The aqueous component is mandatory to dissolve the base and activate the boronic acid into the reactive boronate species required for transmetalation.
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Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under Argon, then seal the vial. Causality: The dppf ligand suppresses β -hydride elimination of the alkyl chain.
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Microwave Irradiation: Heat at 100°C for 30 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, accelerating the slow transmetalation step typical of alkylboronic acids.
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Reaction Quench & Extraction: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4 .
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Self-Validation (LC-MS & NMR):
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LC-MS: Confirm the mass shift corresponding to the loss of Br and addition of the PEG2 chain ( +103 Da net mass change).
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1H-NMR: Validate success by observing the disappearance of the broad -B(OH)2 singlet (~8.0 ppm) and the emergence of characteristic PEG multiplets (3.3 - 3.7 ppm) integrated proportionally to the aromatic core.
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Fig 2: Self-validating workflow for microwave-assisted Suzuki-Miyaura PEGylation.
Protocol B: Alizarin Red S (ARS) Indicator Displacement Assay
This protocol validates the diol-binding capacity of CAS 1350512-64-9 using a competitive fluorescence assay[4].
Causality-Driven Steps:
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Buffer Preparation: Prepare a 0.1 M phosphate buffer at pH 8.0. Causality: A slightly basic pH ensures a sufficient fraction of the boronic acid exists in the reactive tetrahedral boronate form without causing degradation of biological analytes.
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ARS Complexation: Mix ARS ( 10μM ) with CAS 1350512-64-9 ( 1mM ) in the buffer. Incubate for 15 minutes. Causality: ARS contains a catechol moiety that binds the boronic acid, restricting its intramolecular rotation and causing a massive increase in fluorescence.
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Baseline Validation: Read baseline fluorescence ( λex=468nm,λem=572nm ). A strong signal confirms the structural integrity of the boronic acid.
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Analyte Introduction: Titrate a target diol (e.g., Fructose, 0 to 10 mM) into the solution.
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Displacement & Readout: Measure the dose-dependent decrease in fluorescence. Causality: Fructose has a higher binding affinity for the boronic acid than ARS. As Fructose displaces ARS, the free ARS dye is released into solution, quenching the fluorescence signal.
References
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[2] Jana, R., Pathak, T. P., & Sigman, M. S. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners". Chemical Reviews (NIH Public Access). Available at:[Link]
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[3] Tang, W., et al. "Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands". ACS Publications. Available at: [Link]
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[4] Baggio, C., et al. "Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation". ACS Omega. Available at:[Link]
